![molecular formula C9H14N4O3 B2698882 1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1038705-22-4](/img/structure/B2698882.png)

1-[2-(morpholin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

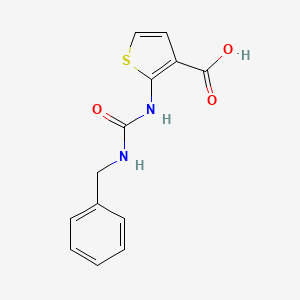

The compound is a complex organic molecule that likely contains a morpholine ring and a triazole ring . Morpholine is a common moiety in many biologically active molecules and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, morpholines can generally be synthesized from 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides has been reported .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A significant application of 1,2,4-triazole derivatives, including those incorporating morpholine moieties, lies in their antimicrobial properties. Fandaklı et al. (2012) synthesized new 1,2,4-triazole derivatives by performing the Mannich reaction, incorporating morpholine or piperazine nucleus. These compounds exhibited good antimicrobial activity against test microorganisms, comparable to ampicillin (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Similarly, Sahin et al. (2012) reported the design and synthesis of 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents. Some of these compounds showed good to moderate antimicrobial activity, underscoring their potential as antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Photophysical Characterization

The photophysical properties of triazole derivatives have also been explored. Chin et al. (2010) synthesized and characterized 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, providing insights into its structure and photophysical behavior. The study revealed its potential for applications requiring specific light absorption and emission properties (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Hrimla et al. (2021) developed a 1,2,3-triazole derivative, which exhibited excellent corrosion inhibition efficiency for mild steel in an acidic medium. This compound not only demonstrated high efficiency but also provided insights into the mechanism of action, suggesting its utility in protecting metals from corrosion (Hrimla, Bahsis, Boutouil, Laamari, Julve, & Stiriba, 2021).

Antitumor Activity

In the realm of medicinal chemistry, the antitumor potential of triazole derivatives has been explored. Lu et al. (2017) synthesized 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and evaluated its effectiveness in inhibiting the proliferation of cancer cell lines, highlighting its potential as a lead compound in cancer therapy (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-morpholin-4-ylethyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-9(15)8-7-13(11-10-8)2-1-12-3-5-16-6-4-12/h7H,1-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZISLBUJFANQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(N=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2698799.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2698801.png)

![8-chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2698805.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B2698808.png)

amino]-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2698812.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2698814.png)

![5-Methyl-1-(3-methylphenyl)-N-[3-(2-oxoazetidin-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B2698816.png)

![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698820.png)